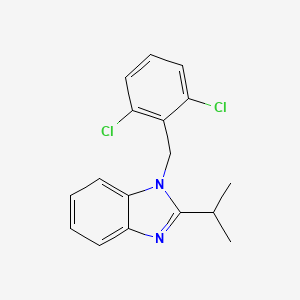
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In addition, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has some limitations. It is insoluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Finally, research could focus on developing new analogs of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide with improved solubility and bioavailability.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be synthesized through a multistep reaction starting from 3,4-dimethoxyaniline and 4-isobutylbenzenesulfonyl chloride. The reaction involves the formation of an intermediate, which is then reacted with sodium methoxide to yield N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide. The yield of N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. N-(3,4-dimethoxyphenyl)-4-isobutylbenzenesulfonamide has also been studied for its potential anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)11-14-5-8-16(9-6-14)24(20,21)19-15-7-10-17(22-3)18(12-15)23-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWKEGAGLVSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)


![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)


![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
